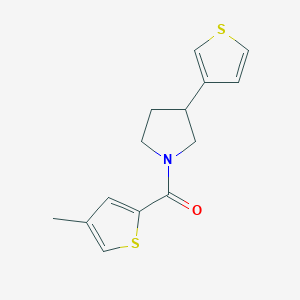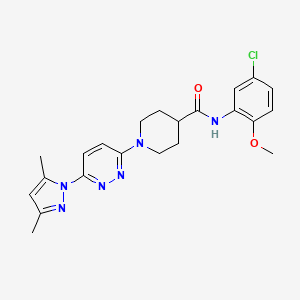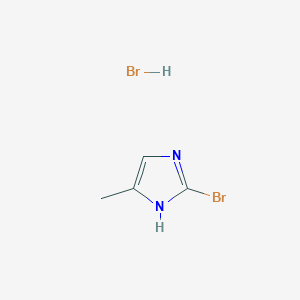
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide” is likely a synthetic organic compound. Its structure suggests that it belongs to the class of compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .
Synthesis Analysis
The synthesis of a compound like this would likely involve the reaction of the appropriate pyrimidine derivative with a suitable benzamide derivative. The exact conditions would depend on the specific reactivity of the starting materials .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a benzamide group (a benzene ring attached to a carboxamide), an ethyl group attached to the benzene ring, and a pyrimidine ring (a six-membered ring with two nitrogen atoms) attached to the amide nitrogen .Chemical Reactions Analysis
As a benzamide derivative, this compound might undergo reactions typical of carboxamides, such as hydrolysis. The pyrimidine ring might undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, as an organic compound, it is likely to be insoluble in water but soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide, a compound related to pyrimidine derivatives, has shown promising results in anticancer research. For instance, a study by Huang et al. (2020) demonstrated that a similar compound exhibited marked inhibition against various human cancer cell lines, indicating potential anticancer activity.
Imaging and Diagnostic Use
Research by Fujinaga et al. (2012) explored the synthesis of novel positron emission tomography ligands based on pyrimidine structures for imaging metabotropic glutamate receptor type 1 in the brain. This highlights the potential of pyrimidine derivatives, including N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide, in neuroimaging and diagnostic applications.
Inhibition of Kinesin Spindle Protein
Theoclitou et al. (2011) Theoclitou et al. (2011) reported on a related compound that inhibits kinesin spindle protein (KSP), a target for cancer treatment. This research suggests that similar compounds, like N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide, might have potential applications in cancer therapy through the inhibition of KSP.
Cardiotonic Activity
Dorigo et al. (1996) Dorigo et al. (1996) conducted a study on pyrimidine derivatives and their cardiotonic activity. This research provides insights into the potential use of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide in cardiovascular applications.
Structural Studies and Solvation Properties
Forbes et al. (2001) Forbes et al. (2001) explored the structural properties of a related compound, providing valuable information on the solvation and molecular conformation of pyrimidine derivatives, which can be applicable to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide.
TNF-α Production Inhibition
Collin et al. (1999) Collin et al. (1999) studied N-pyridinyl derivatives as inhibitors of TNF-α production. Their findings suggest that similar compounds, including N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide, could have potential in the treatment of inflammation-related conditions.
Histone Deacetylase Inhibition
Zhou et al. (2008) Zhou et al. (2008) discovered a compound that selectively inhibits histone deacetylases, which is relevant to the study of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzamide, as it opens up potential applications in epigenetics and cancer therapy.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-4-12-5-7-13(8-6-12)16(21)18-11-14-17-10-9-15(19-14)20(2)3/h5-10H,4,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGHYUWAYJJEIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=NC=CC(=N2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-([2,4'-bipyridin]-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2644889.png)

![N-(4-bromophenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2644893.png)
![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylbutanamide](/img/structure/B2644894.png)
![8-(3-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2644896.png)


![4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2644904.png)
![Ethyl 2-[[2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2644905.png)
